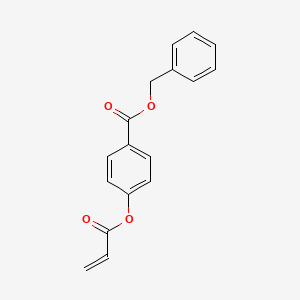

Benzyl 4-(acryloyloxy)benzoate

説明

Benzyl 4-(acryloyloxy)benzoate is an aromatic ester featuring a benzyl group and an acryloyloxy substituent at the para position of the benzoate moiety. Its molecular formula is C₁₇H₁₄O₄, with a molecular weight of 282.29 g/mol. The compound combines the photopolymerization capability of the acrylate group with the aromatic stability of the benzyl ester, making it valuable in materials science, particularly in liquid crystal polymers (LCPs) and cross-linkable coatings .

特性

CAS番号 |

532435-66-8 |

|---|---|

分子式 |

C17H14O4 |

分子量 |

282.29 g/mol |

IUPAC名 |

benzyl 4-prop-2-enoyloxybenzoate |

InChI |

InChI=1S/C17H14O4/c1-2-16(18)21-15-10-8-14(9-11-15)17(19)20-12-13-6-4-3-5-7-13/h2-11H,1,12H2 |

InChIキー |

WYEJAZSXKWMGOE-UHFFFAOYSA-N |

正規SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with benzyl alcohol, followed by the introduction of the acryloyloxy group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. For instance, sulfuric acid can be used as an acidic catalyst, while potassium carbonate can serve as a basic catalyst .

Industrial Production Methods: In industrial settings, the production of Benzyl 4-(acryloyloxy)benzoate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

化学反応の分析

Types of Reactions: Benzyl 4-(acryloyloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: The acryloyloxy group can be reduced to form corresponding alcohols.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols.

Substitution: Substituted benzoates.

科学的研究の応用

Benzyl 4-(acryloyloxy)benzoate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of liquid crystalline polymers, which exhibit unique optical and mechanical properties.

Materials Science: The compound is utilized in the development of advanced materials with specific functionalities, such as responsive coatings and adhesives.

Biological Studies: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

Medical Research: Investigations into its potential use in drug delivery systems and as a component in topical formulations.

作用機序

The mechanism of action of Benzyl 4-(acryloyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may undergo hydrolysis to release benzoic acid and benzyl alcohol, which can exert antimicrobial effects. The acryloyloxy group can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .

類似化合物との比較

4-(6-(Acryloyloxy)hexyloxy)phenyl 4-(6-(acryloyloxy)hexyloxy)benzoate (CAS 151464-39-0)

- Structure : Contains two acryloyloxy groups connected via hexyloxy spacers.

- Molecular Weight : 468.59 g/mol (vs. 282.29 g/mol for the target compound).

- Key Differences :

- Longer alkyl chains enhance flexibility, improving mesophase stability in liquid crystals.

- Dual acrylate groups enable higher cross-linking density in polymers.

- Applications : Used in LCPs requiring thermal stability and tunable phase transitions .

Poly(4'-methoxyphenyl 4-((acryloyloxy)alkoxy)benzoate) (PAPBn)

- Structure : A polymer with methoxyphenyl and acryloyloxy-alkoxy side chains.

- Key Differences :

- Methoxy groups enhance electron-donating properties, altering UV absorption.

- Alkoxy spacers (n = 2–6) decouple rigid mesogens from the polymer backbone, enabling isothermal phase transitions under UV exposure.

- Applications : Photoresponsive LCPs for optical storage devices .

4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate

- Structure : Features hexyloxy and acryloyloxy-hexyloxy substituents.

- Molecular Weight : 468.59 g/mol.

- Key Differences :

- Hexyloxy chains increase hydrophobicity and reduce melting points compared to benzyl derivatives.

- Asymmetric substitution disrupts crystallinity, favoring nematic mesophases.

- Applications : Low-temperature liquid crystal formulations .

4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic Acid (CAS 503000-61-1)

- Structure : Carboxylic acid derivative with acryloyloxy-hexyloxy spacers.

- Molecular Weight : 412.44 g/mol.

- Key Differences: Acidic -COOH group enables further functionalization (e.g., salt formation). Higher polarity reduces solubility in nonpolar solvents vs. benzyl esters.

- Applications : Intermediate for synthesizing ester-based LCPs .

Methyl 4-(benzyloxy)benzoate

- Structure : Lacks the acryloyloxy group, featuring a simple methyl ester.

- Molecular Weight : 242.27 g/mol.

- Key Differences :

- Absence of acrylate limits polymerization utility.

- Methyl ester reduces steric hindrance, enhancing crystallinity.

- Applications : Model compound for studying esterification kinetics .

Structural and Functional Comparison Table

| Compound Name | Molecular Weight (g/mol) | Reactive Group | Key Feature | Application |

|---|---|---|---|---|

| Benzyl 4-(acryloyloxy)benzoate | 282.29 | Acrylate | Benzyl stability + cross-linking | Coatings, LCPs |

| 4-(6-(Acryloyloxy)hexyloxy)phenyl... | 468.59 | Dual acrylate | High cross-linking density | Durable polymers |

| Poly(4'-methoxyphenyl 4-((acryloyloxy)alkoxy)benzoate) | Variable | Acrylate + methoxy | Photoresponsive phase transitions | Optical devices |

| 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl... | 468.59 | Acrylate | Asymmetric substitution | Low-temperature LCPs |

| 4-((4-((6-(acryloyloxy)hexyl)oxy)... | 412.44 | Carboxylic acid | Functionalizable intermediate | Polymer precursors |

| Methyl 4-(benzyloxy)benzoate | 242.27 | Methyl ester | High crystallinity | Synthetic intermediates |

Research Findings and Trends

- Reactivity: Acrylate-containing compounds (e.g., Benzyl 4-(acryloyloxy)benzoate) exhibit superior polymerization efficiency vs. non-acrylate analogs (e.g., methyl esters) .

- Thermal Behavior : Longer alkyl spacers (e.g., hexyloxy) lower melting points and enhance mesophase stability in LCPs .

- Synthetic Routes : High-yield methods (e.g., 80% for 4-((4-((6-(acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic acid) highlight efficient esterification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。